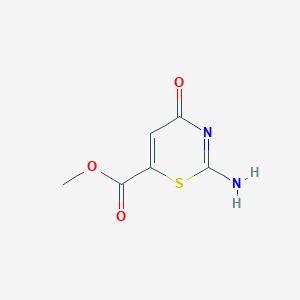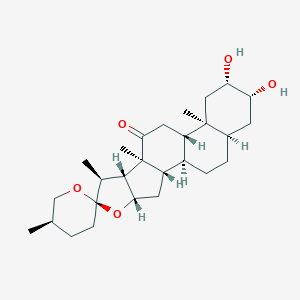
Mexogenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mexogenin is a natural product that belongs to the family of steroidal saponins. It is extracted from the roots of the plant Mexicana sarsaparilla, commonly found in Central and South America. Mexogenin has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the field of cancer research.
Wissenschaftliche Forschungsanwendungen
1. Diosgenin and Alzheimer's Disease
Diosgenin, a plant-derived steroidal sapogenin often confused with Mexogenin, has shown potential in Alzheimer's disease treatment. Research indicates that diosgenin-treated mice exhibited improved memory and reduced amyloid plaques and neurofibrillary tangles, common markers of Alzheimer's. Diosgenin was found to activate the 1,25D3-MARRS pathway, critical for anti-Alzheimer's therapy (Tohda et al., 2012).
2. Diosgenin's Pharmacological Activities
Diosgenin has demonstrated a range of pharmacological activities, such as anticancer, cardiovascular protection, anti-diabetes, neuroprotective, and immunomodulatory effects. It works by inducing apoptosis, reducing oxidative stress, preventing inflammation, and promoting cellular differentiation. It also interferes with cell death pathways and tumor metastasis, indicating its broad therapeutic potential (Chen et al., 2015).
3. Diosgenin in Neurological Diseases
Diosgenin has been identified as a potentially effective agent for treating neurological diseases. It acts by mediating different signaling pathways, which could lead to the development of new therapeutic agents for disorders like Parkinson's disease and brain injuries. This review summarizes recent progress in using diosgenin and its derivatives as therapeutic agents for various neurological disorders (Cai et al., 2020).
4. Diosgenin and Axonal Degeneration
Another study highlights diosgenin's role in restoring axonal degeneration caused by Aβ, a key factor in Alzheimer’s disease. Diosgenin was found to reduce the expression of heat shock cognate 70 (HSC70), which is linked to axonal growth and degradation. This suggests diosgenin's potential in promoting axonal regeneration in Alzheimer's pathology (Yang & Tohda, 2018).
5. Steroidal Glycosides Including Mexogenin
Research on the caudex of Yucca gloriosa led to the isolation of various steroidal glycosides, including mexogenin. The study provides chemical and spectral evidence for the structure of mexogenin and its derivatives, indicating its potential for further pharmacological exploration (Nakano et al., 1991).
Eigenschaften
CAS-Nummer |
16680-64-1 |
|---|---|
Produktname |
Mexogenin |
Molekularformel |
C27H42O5 |
Molekulargewicht |
446.6 g/mol |
IUPAC-Name |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,15S,16R,18R)-15,16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |
InChI |
InChI=1S/C27H42O5/c1-14-7-8-27(31-13-14)15(2)24-22(32-27)10-19-17-6-5-16-9-20(28)21(29)12-25(16,3)18(17)11-23(30)26(19,24)4/h14-22,24,28-29H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20-,21+,22+,24+,25+,26-,27-/m1/s1 |
InChI-Schlüssel |
PBLXVDNSLUFVHF-GCTKCPTCSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@H]6[C@@]5(C[C@@H]([C@@H](C6)O)O)C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1 |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1 |
Synonyme |
Mexogenin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



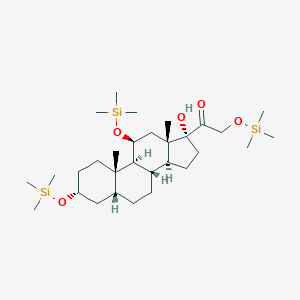
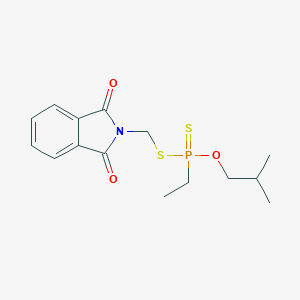
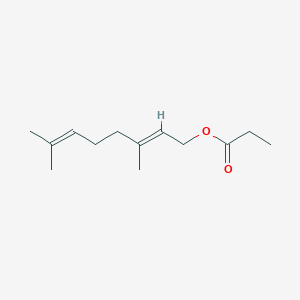
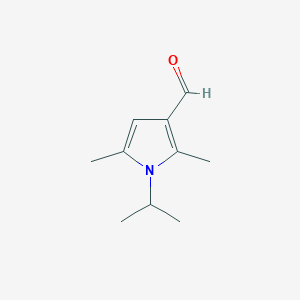
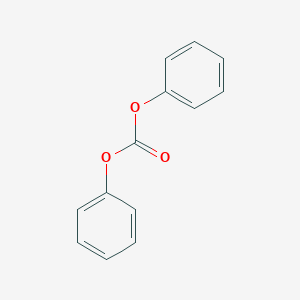
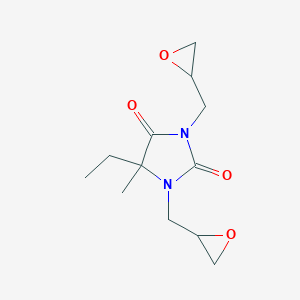
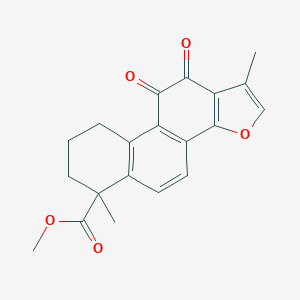
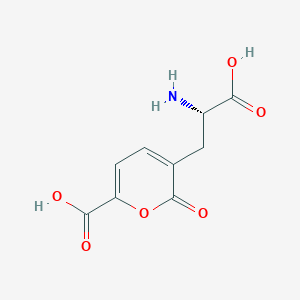
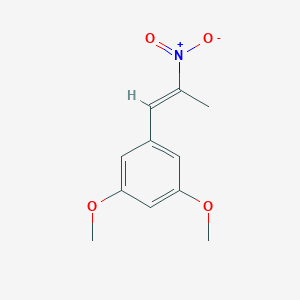
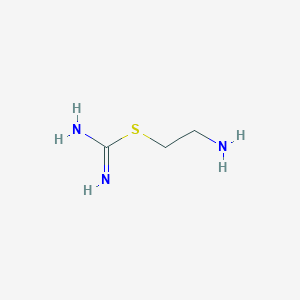
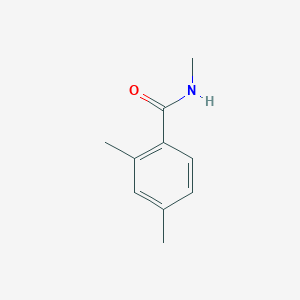

![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)
